4-Chloro-2-fluoro-5-iodotoluene
Overview
Description
4-Chloro-2-fluoro-5-iodotoluene is an organohalogen compound with the molecular formula C7H5ClFI. It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-iodotoluene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 4-chloro-2-fluorotoluene is treated with iodine reagents under specific conditions to introduce the iodine atom at the desired position . The reaction conditions often include the use of catalysts and solvents to facilitate the halogen exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-iodotoluene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted toluene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
4-Chloro-2-fluoro-5-iodotoluene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.
Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-iodotoluene involves its interaction with various molecular targets and pathways. The halogen atoms on the benzene ring can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. These interactions can affect the compound’s biological activity and its ability to modulate specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorotoluene
- 4-Bromo-2-fluoro-5-iodotoluene
- 4-Chloro-2-fluoro-5-nitrotoluene
Uniqueness
4-Chloro-2-fluoro-5-iodotoluene is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of chlorine, fluorine, and iodine atoms allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-chloro-5-fluoro-2-iodo-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOXSYMVXHAUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378615 | |
Record name | 4-Chloro-2-fluoro-5-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-69-2 | |
Record name | 1-Chloro-5-fluoro-2-iodo-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202982-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-5-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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